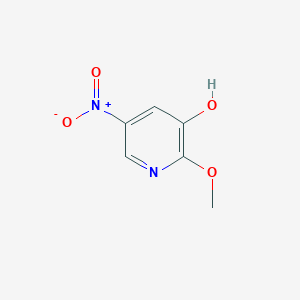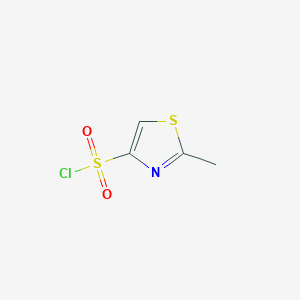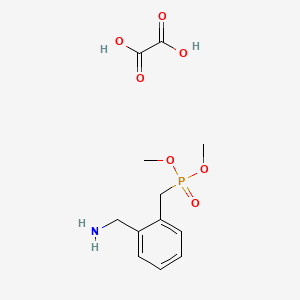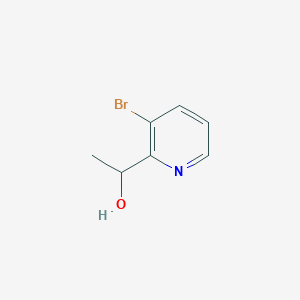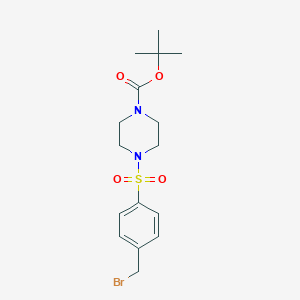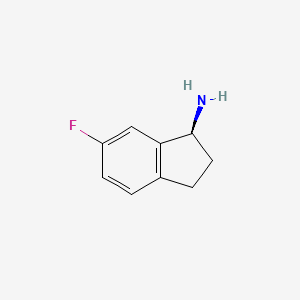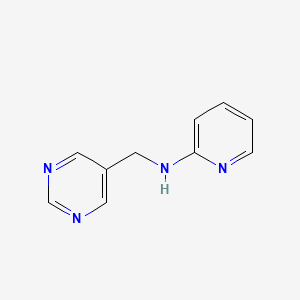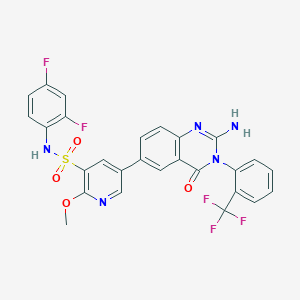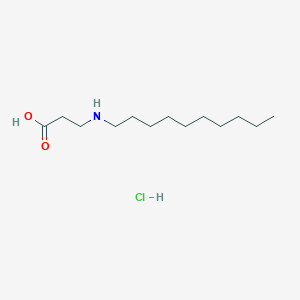![molecular formula C9H11ClF3NO2 B3237253 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride CAS No. 1384079-66-6](/img/structure/B3237253.png)
2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride
Vue d'ensemble
Description
“2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C9H10F3NO2.ClH . It is also known as "1-phenyl-2-(trifluoromethoxy)ethan-1-amine hydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4,8,14H,5,13H2;1H . This indicates that the compound contains a phenyl ring with a trifluoromethoxy group attached, along with an amino group and a hydroxyl group attached to the same carbon atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.64 . It is a powder at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Applications De Recherche Scientifique
2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The exact mechanism of action of 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride is not fully understood, but it is believed to act as a GABA receptor agonist, which leads to an increase in GABAergic neurotransmission. GABA is the major inhibitory neurotransmitter in the central nervous system, and its activation leads to a decrease in neuronal excitability. This may explain this compound's anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of GABA in the brain, which may explain its anticonvulsant and anxiolytic effects. This compound has also been shown to decrease the levels of glutamate, which is the major excitatory neurotransmitter in the brain. This may explain its analgesic effects. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is readily available from commercial suppliers. In addition, this compound has been shown to have low toxicity in animal studies, making it a safe compound to work with. However, this compound has some limitations for lab experiments. It is not very soluble in organic solvents, which may limit its use in certain experiments. In addition, this compound has a short half-life in the body, which may make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol hydrochloride. One area of interest is the development of new drugs based on this compound for the treatment of neurodegenerative disorders. Another area of interest is the study of the molecular mechanisms underlying this compound's effects on GABA and glutamate neurotransmission. In addition, further studies are needed to determine the optimal dosage and administration route of this compound for its potential therapeutic applications. Finally, the development of new synthesis methods for this compound may lead to improved yields and purity of the compound.
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-amino-1-[4-(trifluoromethoxy)phenyl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2.ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;/h1-4,8,14H,5,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXPEUQKZISRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




